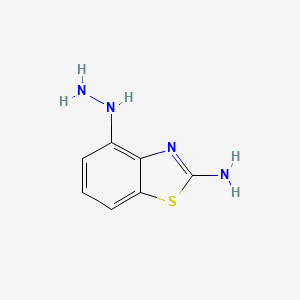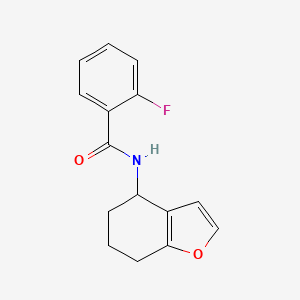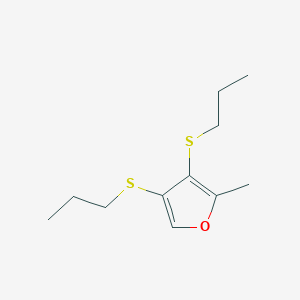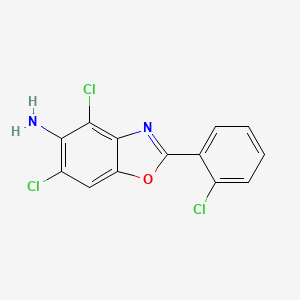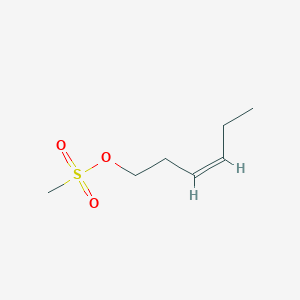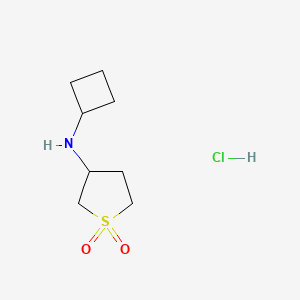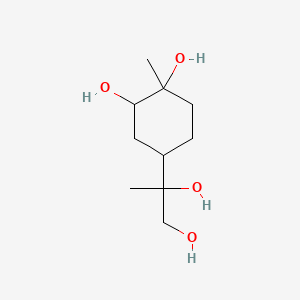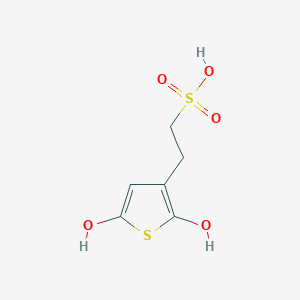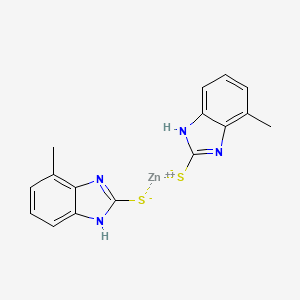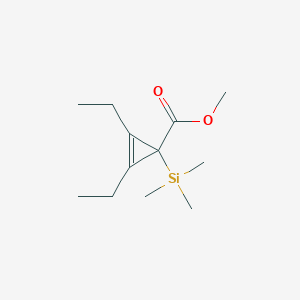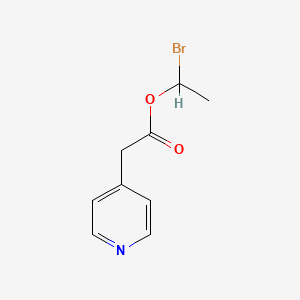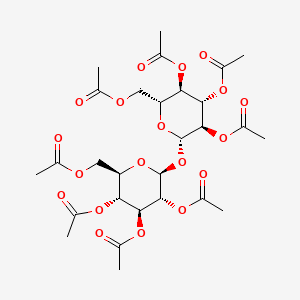![molecular formula C16H16ClN3O5S B13795542 (6R,7R)-7-[[(2S)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13795542.png)
(6R,7R)-7-[[(2S)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (6R,7R)-7-[[(2S)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule with significant potential in various scientific fields This compound is characterized by its unique bicyclic structure, which includes a thia-azabicyclo octene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the bicyclic core. The key steps include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of functional groups: The amino, chloro, and hydroxyphenyl groups are introduced through selective substitution reactions.
Final assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
Use of catalysts: Catalysts can be employed to increase the efficiency of key steps in the synthesis.
Optimization of reaction conditions: Parameters such as temperature, pressure, and solvent choice can be optimized to improve yield and purity.
Scale-up considerations: The synthesis would need to be adapted for large-scale production, ensuring consistency and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the bicyclic core can be reduced to form alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include:
Quinone derivatives: Formed through oxidation of the hydroxyphenyl group.
Alcohol derivatives: Formed through reduction of the carbonyl group.
Substituted derivatives: Formed through nucleophilic substitution of the chloro group.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The key steps include:
Binding to molecular targets: The compound binds to specific enzymes or receptors, inhibiting their activity.
Disruption of cellular processes: By inhibiting key enzymes or receptors, the compound can disrupt essential cellular processes, leading to cell death or inhibition of cell growth.
Pathways involved: The specific pathways involved depend on the molecular targets, but may include inhibition of DNA synthesis, disruption of cell membrane integrity, or inhibition of protein synthesis.
Vergleich Mit ähnlichen Verbindungen
This compound can be compared with other similar compounds, such as:
Penicillins: Similar in structure due to the presence of a bicyclic core, but differ in the functional groups attached.
Cephalosporins: Also contain a bicyclic core, but have different substituents and a different mechanism of action.
Carbapenems: Share a similar core structure, but have unique functional groups that confer different properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for a wide range of applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C16H16ClN3O5S |
|---|---|
Molekulargewicht |
397.8 g/mol |
IUPAC-Name |
(6R,7R)-7-[[(2S)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H16ClN3O5S/c1-6-5-26-15-11(14(23)20(15)12(6)16(24)25)19-13(22)10(18)7-2-3-9(21)8(17)4-7/h2-4,10-11,15,21H,5,18H2,1H3,(H,19,22)(H,24,25)/t10-,11+,15+/m0/s1 |
InChI-Schlüssel |
RULITNAIJFZYLO-FIXISWKDSA-N |
Isomerische SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@H](C3=CC(=C(C=C3)O)Cl)N)SC1)C(=O)O |
Kanonische SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC(=C(C=C3)O)Cl)N)SC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


